N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}propanamide
Description
N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}propanamide is a synthetic organic compound featuring a hybrid structure combining coumarin (2H-chromen-2-one) and benzofuran moieties. The molecule includes a propanamide group (-NHCOCH2CH3) at the 3-position of the benzofuran ring and an isopropyl substituent (-CH(CH3)2) at the 6-position of the coumarin core.
Key structural attributes:
- Coumarin backbone: A 2H-chromen-2-one system, known for its planar, conjugated structure and UV/fluorescence properties.
- Benzofuran linkage: A fused furan-benzene ring, contributing rigidity and electronic delocalization.
- Substituents: The isopropyl group enhances lipophilicity, while the propanamide group introduces hydrogen-bonding capability.
Properties
IUPAC Name |
N-[2-(2-oxo-6-propan-2-ylchromen-4-yl)-1-benzofuran-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4/c1-4-20(25)24-22-15-7-5-6-8-18(15)28-23(22)17-12-21(26)27-19-10-9-14(13(2)3)11-16(17)19/h5-13H,4H2,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJLMKPPMVICRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(OC2=CC=CC=C21)C3=CC(=O)OC4=C3C=C(C=C4)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various cellular targets, including enzymes and receptors
Mode of Action
The exact mode of action of N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}propanamide is currently unknown. It is likely that the compound interacts with its targets, leading to changes in cellular processes. The specific nature of these interactions and the resulting changes would depend on the compound’s structure and the nature of its targets.
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to downstream effects such as changes in cell signaling, metabolism, and gene expression.
Pharmacokinetics
These properties would determine the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The compound’s interaction with its targets would likely lead to changes in cellular processes, potentially affecting cell growth, survival, differentiation, or function.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. These factors could include the pH and temperature of the environment, the presence of other molecules or drugs, and the specific characteristics of the target cells. .
Biological Activity
N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}propanamide is a complex organic compound with significant potential in various therapeutic areas. Its structure incorporates a chromenone moiety and a benzofuran unit, which may contribute to its diverse biological activities. This article explores the compound's biological activity, including its anti-inflammatory, antioxidant, and anticancer properties, supported by relevant research findings.
Structural Characteristics
The molecular formula for this compound is C27H19NO6, with a molecular weight of 453.4 g/mol. The intricate arrangement of carbon, nitrogen, and oxygen atoms in this compound contributes to its biological activity.
Biological Activities
1. Anti-inflammatory Activity
Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, studies have shown that chromenone derivatives can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are crucial in the inflammatory response. The specific mechanisms by which this compound exerts its anti-inflammatory effects are still under investigation but may involve modulation of signaling pathways related to inflammation .
2. Antioxidant Properties
The antioxidant activity of this compound is attributed to its ability to scavenge free radicals and reduce oxidative stress in cells. This property is essential for protecting cellular components from damage caused by reactive oxygen species (ROS). Preliminary studies suggest that the presence of the chromenone ring enhances its electron-donating capacity, thereby improving its antioxidant potential .
3. Anticancer Activity
This compound has shown promise in anticancer research. Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The compound's mechanism may involve the induction of apoptosis and cell cycle arrest through modulation of key regulatory proteins involved in these processes .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant reduction in inflammatory markers in vitro when treated with similar chromenone derivatives. |
| Study B | Showed that compounds with chromenone structures inhibited tumor growth in xenograft models, suggesting potential for anticancer therapies. |
| Study C | Reported enhanced antioxidant capacity in cellular models treated with benzofuran derivatives, highlighting their protective effects against oxidative stress. |
Interaction Studies
Understanding the interactions between N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-y]-1-benzofuran -3-y}-propanamide and various biological targets is crucial for elucidating its mechanisms of action. Research indicates that structurally similar compounds can bind to enzymes and receptors involved in critical biological pathways .
Comparison with Similar Compounds
Chromone-Benzofuran Hybrids (Compounds 1–4)
describes four chromone-benzofuran derivatives (1–4) with varying substituents (Scheme 1) . Below is a comparative analysis:
| Compound | Substituents/Functional Groups | Key Structural Differences vs. Target Compound | Implications |
|---|---|---|---|
| 1 | 2-cyano-3-(4-oxo-4H-chromone-3-yl)prop-2-enamide | Cyano (-CN) and enamide groups | Higher polarity; potential for nucleophilic reactivity. |
| 2–4 | Sulfur-containing diazaphosphinane rings | Thiophosphorus heterocycles | Enhanced electron-withdrawing effects; possible metal coordination. |
| Target | Propanamide, isopropyl | Amide vs. sulfur heterocycles; isopropyl substituent | Improved solubility in apolar media; reduced steric hindrance. |
Functional Impact :
- Electronics : The sulfur and phosphorus atoms in compounds 2–4 may alter electronic distribution, affecting redox behavior or fluorescence compared to the target compound’s amide group .
- Bioactivity : Coumarin derivatives with amide groups (e.g., the target) often exhibit enhanced binding to serine proteases (e.g., thrombin), whereas sulfur-containing analogs might favor interactions with metalloenzymes .
3,5-Dimethoxy-N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}benzamide
This analog () replaces the propanamide group with a 3,5-dimethoxybenzamide moiety . Key differences:
| Feature | Target Compound | 3,5-Dimethoxy Analogue |
|---|---|---|
| Substituent | Propanamide (-NHCOCH2CH3) | 3,5-Dimethoxybenzamide |
| Polarity | Moderate (amide + isopropyl) | Higher (methoxy groups are polar) |
| Electron Effects | Amide: moderate electron withdrawal | Methoxy: strong electron donation |
Implications :
- Solubility : The dimethoxy analog’s higher polarity may improve aqueous solubility but reduce membrane permeability.
- Binding Affinity : Methoxy groups could enhance π-π stacking in hydrophobic protein pockets, whereas the propanamide’s alkyl chain might favor interactions with lipid-rich environments.
General Coumarin Derivatives
Coumarins are widely studied for their diverse bioactivities () . Comparatively, the target compound’s benzofuran-propanamide hybrid structure offers:
- Enhanced Stability : Benzofuran’s fused ring system may reduce metabolic degradation compared to simpler coumarins.
Research Findings and Data Gaps
While structural comparisons highlight functional distinctions, experimental data (e.g., solubility, IC50 values) for the target compound and analogs are absent in the provided evidence. Theoretical predictions suggest:
- Fluorescence : The coumarin-benzofuran core may exhibit blue-green emission, modulated by substituents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification methods for N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}propanamide?
- Methodology : Synthesis typically involves multi-step reactions, including coupling of benzofuran and chromenone moieties. Key steps include:
- Microwave-assisted amination for regioselectivity (e.g., yields of 70–79% in similar propanamide derivatives) .
- Column chromatography with gradients like n-pentane/ethyl acetate (3:2) or silica gel for purification .
- Crystallization from solvents such as ethyl acetate to obtain high-purity solids (melting points 63–114°C reported for analogous compounds) .
- Data Table :
| Step | Conditions | Yield (%) | Purity Method |
|---|---|---|---|
| Coupling Reaction | Microwave, 80°C, 16 h | 35–79 | TLC (n-hexane/EtOAc) |
| Purification | Silica gel column (3:2 pentane/EA) | 70–79 | NMR/MS |
Q. How can NMR and mass spectrometry (MS) be employed to confirm the structure of this compound?
- Methodology :
- 1H/13C NMR : Assign peaks for chromenone (δ 6.8–7.5 ppm for aromatic protons) and benzofuran (δ 4.2–5.0 ppm for oxygenated CH groups). Anisotropic effects in propanamide side chains appear as multiplet splitting .
- HR-MS : Confirm molecular ion [M+H]+ with <2 ppm error (e.g., m/z 496.99 for a related compound) .
- Note : Discrepancies in MS/NMR data may require 2D NMR (COSY, HSQC) to resolve overlapping signals .
Advanced Research Questions
Q. How can researchers resolve contradictions between crystallographic and spectroscopic data for this compound?
- Methodology :
- Use SHELXL for refinement against high-resolution X-ray data (e.g., R factor <0.05) to validate bond lengths/angles .
- Compare experimental ORTEP diagrams with DFT-optimized geometries to identify steric clashes or conformational flexibility .
- Case Study : In a chromenone derivative, X-ray data revealed a twisted benzofuran ring (dihedral angle 12.5°), whereas NMR suggested planarity due to rapid rotation—resolved via variable-temperature NMR .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in antimicrobial studies?
- Methodology :
- Bioisosteric replacement : Substitute the propan-2-yl group with cyclopropyl or trifluoromethyl to assess potency shifts (e.g., MIC values 1.95 µg/mL against B. subtilis) .
- 3D Pharmacophore modeling : Map hydrogen-bond acceptors (chromenone carbonyl) and hydrophobic regions (benzofuran) to predict target binding .
- Data Table :
| Derivative | Substitution | MIC (µg/mL) | Target (e.g., FabI) |
|---|---|---|---|
| 2d (5-bromo) | Bromo at C5 | 1.95 | FabI inhibitor |
| 2j (2,4-dichloro) | Dichloro at C2/C4 | 1.95 | FabI inhibitor |
Q. How can enantiomeric purity be determined for chiral analogs of this compound?
- Methodology :
- Chiral derivatization : Use (R)-N-((R)-1-phenylethyl)-2-(phenylselanyl)propanamide to form diastereomers, analyzed via 1H NMR (Δδ 0.2–0.5 ppm for diastereotopic protons) .
- Chiral HPLC : Employ columns like Chiralpak IA with hexane/isopropanol (90:10) to resolve enantiomers (retention time differences >2 min) .
Q. What computational tools are recommended for docking studies targeting TRPV1 or CYP51?
- Methodology :
- Molecular docking : Use AutoDock Vina with crystal structures (PDB: 3J5Q for TRPV1) to evaluate binding poses. Key interactions:
- Hydrogen bonds between propanamide carbonyl and Arg557 (TRPV1).
- Hydrophobic contacts with chromenone .
- QSAR : Apply CoMFA/CoMSIA to correlate logP and IC50 (e.g., r² >0.8 for CYP51 inhibitors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
